Benzamide, 2,2'-dithiobis(N-((4-(heptyloxy)phenyl)methyl)-
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Overview
Description
Benzamide, 2,2’-dithiobis(N-((4-(heptyloxy)phenyl)methyl)-) is a chemical compound with the molecular formula C16H16N2O2S2. It is part of a collection of rare and unique chemicals used primarily by early discovery researchers. This compound is known for its significant biological properties, including antibacterial and antifungal activities .
Preparation Methods
The synthesis of Benzamide, 2,2’-dithiobis(N-((4-(heptyloxy)phenyl)methyl)-) involves the reaction of benzamide derivatives with sulfur-containing reagents.
Chemical Reactions Analysis
Benzamide, 2,2’-dithiobis(N-((4-(heptyloxy)phenyl)methyl)-) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Benzamide, 2,2’-dithiobis(N-((4-(heptyloxy)phenyl)methyl)-) has several scientific research applications:
Chemistry: It is used in the synthesis of various benzamide derivatives, which have significant biological properties.
Biology: The compound exhibits antibacterial and antifungal activities, making it useful in biological research.
Medicine: Research into the design and synthesis of benzamide derivatives has revealed their potential in antiproliferative activities, particularly against cancer cell lines.
Mechanism of Action
The mechanism by which Benzamide, 2,2’-dithiobis(N-((4-(heptyloxy)phenyl)methyl)-) exerts its effects involves the interaction with molecular targets and pathways related to its antibacterial and antifungal activities. The sulfur and nitrogen atoms in the compound play a crucial role in its biological activity, forming bonds with target molecules and disrupting their normal function .
Comparison with Similar Compounds
Benzamide, 2,2’-dithiobis(N-((4-(heptyloxy)phenyl)methyl)-) can be compared with other similar compounds, such as:
2,2’-dithiobis(N-methylbenzamide): This compound has a similar structure but lacks the heptyloxyphenyl group, which may affect its biological activity.
N,N’- (2,2’-dithiodi-o-phenylene)bis- (furan-2-carboxamide): This derivative exhibits significant antibacterial and antifungal activities, similar to Benzamide, 2,2’-dithiobis(N-((4-(heptyloxy)phenyl)methyl)-).
Properties
CAS No. |
37806-25-0 |
---|---|
Molecular Formula |
C42H52N2O4S2 |
Molecular Weight |
713.0 g/mol |
IUPAC Name |
N-[(4-heptoxyphenyl)methyl]-2-[[2-[(4-heptoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C42H52N2O4S2/c1-3-5-7-9-15-29-47-35-25-21-33(22-26-35)31-43-41(45)37-17-11-13-19-39(37)49-50-40-20-14-12-18-38(40)42(46)44-32-34-23-27-36(28-24-34)48-30-16-10-8-6-4-2/h11-14,17-28H,3-10,15-16,29-32H2,1-2H3,(H,43,45)(H,44,46) |
InChI Key |
WTGURJUALZIPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)OCCCCCCC |
Origin of Product |
United States |
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